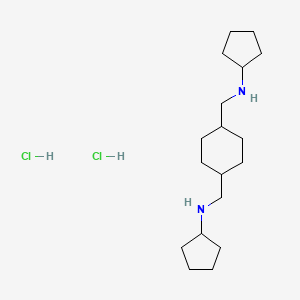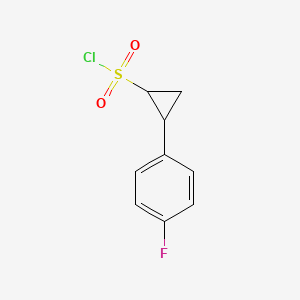
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid is a complex organic compound that features both furan and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural characteristics and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-yl-acryloyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl-acryloyl intermediate.
Coupling with indole derivative: The intermediate is then coupled with an indole derivative through an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of the compound. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions (e.g., low temperature, inert atmosphere).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the acrylamide moiety.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The furan and indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid: shares structural similarities with other compounds containing furan and indole moieties, such as:
Uniqueness
- The unique combination of furan and indole moieties in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
261179-11-7 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1 |
InChIキー |
BVDYWVVWERVABZ-WAVCKPEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)




